(E)-[(6-{[(4-chlorophenyl)methyl]sulfanyl}imidazo[2,1-b][1,3]thiazol-5-yl)methylidene][(3,4-dichlorophenyl)methoxy]amine
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Overview
Description
(E)-[(6-{[(4-chlorophenyl)methyl]sulfanyl}imidazo[2,1-b][1,3]thiazol-5-yl)methylidene][(3,4-dichlorophenyl)methoxy]amine is a complex organic compound featuring a combination of imidazole, thiazole, and phenyl groups
Scientific Research Applications
(E)-[(6-{[(4-chlorophenyl)methyl]sulfanyl}imidazo[2,1-b][1,3]thiazol-5-yl)methylidene][(3,4-dichlorophenyl)methoxy]amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
Compounds with imidazo[2,1-b][1,3]thiazole structures have been found to exhibit diverse biological activities . The specific targets of “(E)-[(6-{[(4-chlorophenyl)methyl]sulfanyl}imidazo[2,1-b][1,3]thiazol-5-yl)methylidene][(3,4-dichlorophenyl)methoxy]amine” would depend on its exact structure and the biological context in which it is used.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(6-{[(4-chlorophenyl)methyl]sulfanyl}imidazo[2,1-b][1,3]thiazol-5-yl)methylidene][(3,4-dichlorophenyl)methoxy]amine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazole intermediates, followed by their coupling with the chlorophenyl and dichlorophenyl groups. Key reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations would be essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(E)-[(6-{[(4-chlorophenyl)methyl]sulfanyl}imidazo[2,1-b][1,3]thiazol-5-yl)methylidene][(3,4-dichlorophenyl)methoxy]amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
- (E)-[(6-{[(4-bromophenyl)methyl]sulfanyl}imidazo[2,1-b][1,3]thiazol-5-yl)methylidene][(3,4-dichlorophenyl)methoxy]amine
- (E)-[(6-{[(4-fluorophenyl)methyl]sulfanyl}imidazo[2,1-b][1,3]thiazol-5-yl)methylidene][(3,4-dichlorophenyl)methoxy]amine
Uniqueness
The uniqueness of (E)-[(6-{[(4-chlorophenyl)methyl]sulfanyl}imidazo[2,1-b][1,3]thiazol-5-yl)methylidene][(3,4-dichlorophenyl)methoxy]amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or potency, making it a valuable subject for further research.
Properties
IUPAC Name |
(E)-1-[6-[(4-chlorophenyl)methylsulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl3N3OS2/c21-15-4-1-13(2-5-15)12-29-19-18(26-7-8-28-20(26)25-19)10-24-27-11-14-3-6-16(22)17(23)9-14/h1-10H,11-12H2/b24-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQNVNLQBDMOOJ-YSURURNPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(N3C=CSC3=N2)C=NOCC4=CC(=C(C=C4)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CSC2=C(N3C=CSC3=N2)/C=N/OCC4=CC(=C(C=C4)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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